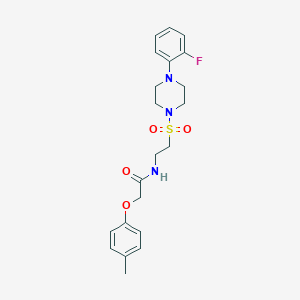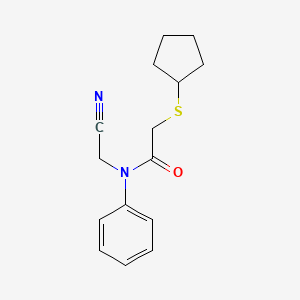
2,4,5-trichlorobenzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorobenzoyl Chloride is a chemical compound that forms during the synthesis of benzalkonium chloride . It can be used as an efficient method for the synthesis of fatty acids and cyclic peptides . The reaction products are chlorinated and have a hydroxyl group .
Molecular Structure Analysis
The molecular formula of 2,4,5-Trichlorobenzoyl Chloride is C7H2Cl4O . The molecular weight is 243.9 g/mol . The InChI code is 1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H .Chemical Reactions Analysis
2,4,5-Trichlorobenzoyl Chloride is used in a variety of organic syntheses . It is the primary reactant in Yamaguchi esterification . It readily reacts with alcohols .Physical And Chemical Properties Analysis
The molecular weight of 2,4,5-Trichlorobenzoyl Chloride is 243.9 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry (GC-MS)
2,4,5-Trichlorobenzoyl Chloride is used as a highly efficient regioselective esterification reagent for GC-MS . It is capable of selectively turning the carboxylic group into a reaction center, i.e., anhydride, of which the further reaction was directed to a near complete formation of required esters by unique steric and electronic effects of the reagent .
Chiral Derivatization of Hydroxycarboxylic Acids
This compound is used for the chiral separation of hydroxycarboxylic acids by GC-MS using non-chiral columns . This is especially important for production and analysis in industrial areas such as pharmaceutics, pesticides, food additives, and fragrances .
Preparation of γ-lactone and δ-lactone
2,4,5-Trichlorobenzoyl Chloride is used in the preparation of γ-lactone and δ-lactone . These compounds are important intermediates in various chemical reactions.
Synthesis of Aliphatic Aromatic Anhydrides
This compound is used in the synthesis of aliphatic aromatic anhydrides . These anhydrides are used in a variety of chemical reactions and industrial processes.
Synthesis of Amphiphilic Hyaluronan
2,4,5-Trichlorobenzoyl Chloride is used in the synthesis of amphiphilic hyaluronan . Amphiphilic hyaluronan has potential applications in drug delivery and tissue engineering.
Synthesis of Angelate Esters
This compound is used in the synthesis of angelate esters . Angelate esters have potential applications in the perfume industry due to their pleasant smell.
Synthesis of Spongistatin 1 and Spongistatin 2
2,4,5-Trichlorobenzoyl Chloride is used in the synthesis of both spongistatin 1 and spongistatin 2 . These compounds have shown potent anti-cancer activity.
Preparation of Large-Ring Lactones
This compound is used in the preparation of large-ring lactones . These lactones are used in a variety of chemical reactions and industrial processes.
Wirkmechanismus
Target of Action
2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .
Mode of Action
In the Yamaguchi esterification process, 2,4,5-Trichlorobenzoyl Chloride acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .
Biochemical Pathways
As a synthetic reagent, 2,4,5-Trichlorobenzoyl Chloride doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .
Result of Action
The primary result of 2,4,5-Trichlorobenzoyl Chloride’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The action of 2,4,5-Trichlorobenzoyl Chloride is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .
Safety and Hazards
2,4,5-Trichlorobenzoyl Chloride is classified as an irritant and is moisture sensitive . It is incompatible with strong bases . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers The compound has been discussed in various papers. For instance, it was first prepared by Yamaguchi from 2,4,6-trichloroaniline . Another paper discusses its use in the synthesis of pyrazinamide analogues .
Eigenschaften
IUPAC Name |
2,4,5-trichlorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONFTDXNVIOQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichlorobenzoyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)



![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)


